molecular formula C18H22FN3O3 B11057256 N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide

N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide

Cat. No.: B11057256
M. Wt: 347.4 g/mol
InChI Key: OKOUCIRIMOOQGJ-UHFFFAOYSA-N
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Description

N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-3-yl group. This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyrrolidinone intermediate.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.

    Attachment of the Acetamide Group: The final step involves the acylation of the piperidine nitrogen with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biochemical pathways and understanding the mechanisms of action of various biological processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is believed to play a crucial role in binding to the target site, while the piperidine and pyrrolidinone moieties contribute to the overall stability and efficacy of the compound. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C18H22FN3O3/c1-12(23)20-11-13-6-8-21(9-7-13)16-10-17(24)22(18(16)25)15-4-2-14(19)3-5-15/h2-5,13,16H,6-11H2,1H3,(H,20,23)

InChI Key

OKOUCIRIMOOQGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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